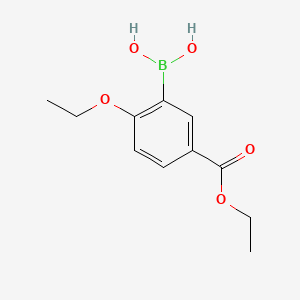

(2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid

Description

“(2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid” is a boronic acid derivative characterized by two ethoxy-based substituents: an ethoxy group (–OCH₂CH₃) at the 2-position and an ethoxycarbonyl group (–COOCH₂CH₃) at the 5-position of the phenyl ring.

Boronic acids are well-established bioisosteres of carboxylic acids, enabling reversible covalent interactions with serine residues in enzyme active sites. The ethoxy substituents in this compound may influence solubility and metabolic stability, balancing lipophilicity for membrane penetration while retaining aqueous compatibility .

Properties

IUPAC Name |

(2-ethoxy-5-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO5/c1-3-16-10-6-5-8(11(13)17-4-2)7-9(10)12(14)15/h5-7,14-15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFJCSSGPLNWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OCC)OCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of 2-ethoxy-5-bromobenzoic acid with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under inert conditions, often in a solvent like tetrahydrofuran (THF), and requires heating to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Esterification: Alcohols and acid catalysts are typically employed.

Major Products:

Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the coupling partner.

Oxidation: The major product is the corresponding phenol.

Esterification: The major product is the boronate ester.

Scientific Research Applications

(2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by the base.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Selected Boronic Acids

*Estimated based on molecular formula.

Key Observations :

- Electron-Withdrawing vs. This contrasts with electron-donating groups like methoxyethyl in ’s HDAC inhibitor .

- Steric Effects : The ethoxy groups introduce steric bulk, which may hinder interactions with narrow enzyme active sites but improve selectivity. Triazole-substituted analogs () achieve similar steric effects with improved synthetic accessibility .

Solubility and Stability

- Solubility : Ethoxycarbonyl groups typically enhance aqueous solubility compared to purely aromatic derivatives. However, analogs like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid () precipitate in culture media, highlighting the challenge of balancing hydrophilicity and lipophilicity .

- Oxidative Stability: Boronic esters with diol ligands (e.g., pinacol) oxidize faster than free boronic acids ().

Table 2: Bioactivity Comparison

Key Findings :

- The target compound’s ethoxycarbonyl group may mimic the transition state of β-lactam antibiotics, similar to vaborbactam (), but its inhibitory potency remains speculative without direct data.

- Fluorinated analogs like (2-Ethoxy-5-fluorophenyl)boronic acid () show structural similarity but lack activity data, emphasizing the need for empirical testing .

Biological Activity

(2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid can be represented as follows:

- Molecular Formula : C12H15B O4

- Molecular Weight : 234.06 g/mol

- CAS Number : 380430-53-5

This compound features a phenyl ring substituted with ethoxy and ethoxycarbonyl groups, along with a boronic acid functionality, which is crucial for its biological interactions.

Boronic acids are known to interact with various biological molecules, including enzymes and receptors. The mechanism of action for (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid may involve:

- Inhibition of Proteasomes : Boronic acids can inhibit proteasomal activity, which is pivotal in regulating protein turnover and cell cycle progression.

- Interaction with Sugars : The boronic acid group can form reversible covalent bonds with diols, suggesting potential applications in targeting glycoproteins or other sugar-containing biomolecules.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of phenylboronic acids, including derivatives like (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid. Research indicates that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid | A2780 (Ovarian Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid | MCF7 (Breast Cancer) | 15.3 | Cell cycle arrest at G2/M phase |

| (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid | MV4-11 (Leukemia) | 10.8 | Inhibition of proteasomal degradation |

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

Case Studies

- Study on Apoptosis Induction : A study conducted on ovarian cancer cell lines demonstrated that treatment with (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid led to significant apoptosis as evidenced by increased caspase-3 activity and morphological changes typical of apoptotic cells .

- Cell Cycle Analysis : Flow cytometry analysis revealed that this compound induces G2/M phase arrest in cancer cells, which correlates with its antiproliferative effects. The accumulation of p21 was noted as a potential mechanism behind this arrest .

Comparative Analysis with Other Boronic Acids

The biological activity of (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid can be compared to other boronic acids to understand its efficacy better.

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | IC50 (µM) | Notable Features |

|---|---|---|---|

| Phenylboronic Acid | Moderate | 25.0 | Basic structure without substitutions |

| Benzoxaborole Derivatives | High | 8.0 | Enhanced potency due to structural modifications |

| (2-Ethoxy-5-(ethoxycarbonyl)phenyl)boronic acid | High | 12.5 | Unique substituents enhancing activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.